

Application Notes and Protocols: Preparation of N-Butyl Nortadalafil Reference Standard

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Compound of Interest

Compound Name: *N-Butyl Nortadalafil*

Cat. No.: *B137380*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl Nortadalafil is an analog of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is structurally differentiated from Tadalafil by the substitution of the N-methyl group with an N-butyl group on the piperazinedione ring.[3] As a Tadalafil analog, **N-Butyl Nortadalafil** is a critical compound for various research applications, including its use as a reference standard in analytical method development, impurity profiling, and metabolic studies.

This document provides detailed protocols for the preparation, purification, and characterization of **N-Butyl Nortadalafil** as a reference standard, ensuring high purity and comprehensive identification for reliable use in a research and development setting.

Physicochemical Data

A summary of the key physicochemical properties of **N-Butyl Nortadalafil** is presented in Table 1.

Property	Value	Reference
Chemical Name	(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-butyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione	[1]
CAS Number	171596-31-9	[1]
Molecular Formula	C ₂₅ H ₂₅ N ₃ O ₄	[1][2]
Molecular Weight	431.48 g/mol	[1][2]
Melting Point	209-210 °C	[4]
Appearance	Pale Yellow to Pale Beige Solid	[4]
Solubility	Slightly soluble in Chloroform and Methanol (with heating)	[4]

Experimental Protocols

Synthesis of N-Butyl Nortadalafil

The synthesis of **N-Butyl Nortadalafil** is achieved through the N-alkylation of Nortadalafil (N-desmethyl Tadalafil) with 1-bromobutane.

Materials:

- Nortadalafil
- 1-Bromobutane
- Potassium Carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of Nortadalafil (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude **N-Butyl Nortadalafil**.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude product is purified using preparative HPLC to achieve high purity suitable for a reference standard.

Instrumentation and Conditions:

Parameter	Condition
Instrument	Preparative HPLC system
Column	C18, 10 μ m, 250 x 21.2 mm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	30-70% B over 20 minutes
Flow Rate	20 mL/min
Detection	UV at 285 nm
Injection Volume	500 μ L (of a concentrated solution in Methanol)

Procedure:

- Dissolve the crude **N-Butyl Nortadalafil** in a minimal amount of methanol.
- Inject the solution onto the preparative HPLC system.
- Collect the fractions corresponding to the main peak of **N-Butyl Nortadalafil**.
- Combine the pure fractions and remove the solvent under reduced pressure.
- Lyophilize the resulting solid to obtain the purified **N-Butyl Nortadalafil** reference standard.

Characterization of the Reference Standard

The identity and purity of the prepared **N-Butyl Nortadalafil** reference standard are confirmed by a battery of analytical techniques.

Purity Determination by Analytical HPLC

Instrumentation and Conditions:

Parameter	Condition
Instrument	Analytical HPLC with UV detector
Column	C18, 5 μ m, 150 x 4.6 mm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	50-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute
Flow Rate	1.0 mL/min
Detection	UV at 285 nm
Column Temperature	30 °C
Injection Volume	10 μ L

Acceptance Criteria: Purity \geq 99.5% (by area normalization).

Structural Elucidation

4.2.1. Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) in positive mode.
- Expected Result: The mass spectrum should show a prominent peak for the protonated molecule $[M+H]^+$ at m/z 432.19.

4.2.2. Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

- Solvent: Deuterated chloroform ($CDCl_3$) or Deuterated Dimethyl Sulfoxide ($DMSO-d_6$).
- Expected Chemical Shifts (δ): Characteristic peaks corresponding to the butyl group protons (triplet around 0.9 ppm, multiplet around 1.3 ppm, multiplet around 1.6 ppm, and a triplet around 3.4 ppm), aromatic protons, and other structural protons.

4.2.3. Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR).
- Expected Absorption Bands (cm^{-1}): Characteristic peaks for C-H stretching (aliphatic and aromatic), C=O stretching (amide), and C-N stretching.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the synthesis workflow and the mechanism of action of **N-Butyl Nortadalafil**.

Caption: Synthesis Workflow for **N-Butyl Nortadalafil**.

Caption: Mechanism of Action via PDE5 Inhibition.

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